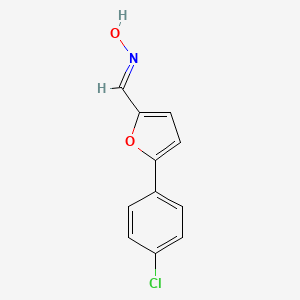

![molecular formula C20H23N7 B2439705 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2199550-82-6](/img/structure/B2439705.png)

2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . They are promising starting molecules for designing potent BRD4 BD inhibitors .

Applications De Recherche Scientifique

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, from a starting compound similar to the chemical , shows the utility of such compounds in creating potential ligands for molecular docking. These derivatives have shown moderate to good binding energies with target proteins, indicating their potential as bioactive molecules with antimicrobial and antioxidant activities (Flefel et al., 2018).

Antihistaminic and Anti-inflammatory Activities

Research into compounds with structures related to 2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-3-carbonitrile has led to discoveries in antihistaminic activity and eosinophil infiltration inhibition. These findings highlight the potential of such compounds in treating conditions like atopic dermatitis and allergic rhinitis through both antihistaminic and anti-inflammatory activities (Gyoten et al., 2003).

Cardiovascular Applications

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including structures akin to the one , revealed compounds with significant coronary vasodilating and antihypertensive activities. Such studies underscore the potential utility of these compounds as cardiovascular agents, offering new pathways for the development of treatments for cardiovascular diseases (Sato et al., 1980).

Antimicrobial and Antioxidant Activities

The development of novel compounds based on the triazolopyridine structure has also been shown to yield significant antimicrobial and antioxidant properties. This research indicates the broader applicability of such compounds in addressing bacterial, fungal infections, and oxidative stress, providing a foundation for the development of new therapeutic agents (Suresh et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7/c1-20(2,3)16-6-7-17-23-24-19(27(17)25-16)14-8-11-26(12-9-14)18-15(13-21)5-4-10-22-18/h4-7,10,14H,8-9,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMZHPYGGLKZRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C4=C(C=CC=N4)C#N)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

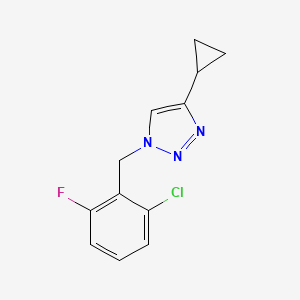

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)

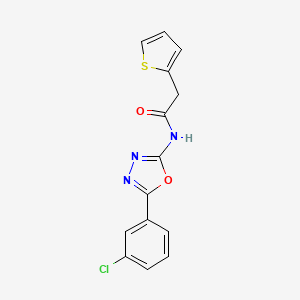

![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)

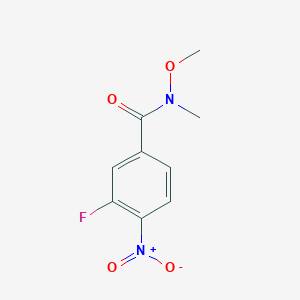

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2439630.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2439633.png)

![N-(4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439636.png)

![5-bromo-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2439637.png)

![N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2439638.png)

![Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2439644.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)